2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-methylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-13-12-10(14-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLJMFLTKXZKIA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly targeting the sulfur-containing methylsulfanyl group. Reagents like hydrogen peroxide (H₂O₂) in acidic conditions can oxidize the thioether (-S-) moiety to a sulfoxide (-SO-) or sulfone (-SO₂-) group.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, acidic medium | Formation of sulfoxide/sulfone |
This reaction alters the compound’s electronic properties, potentially affecting its biological activity or solubility.
Substitution Reactions
The methylsulfanyl group (-SMe) is susceptible to nucleophilic substitution due to the sulfur’s lone pairs. Potential reactions include:
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Alkylation/arylation : Reaction with alkyl halides under acidic conditions.
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Cross-coupling : Metal-catalyzed reactions (e.g., Suzuki coupling) to introduce diverse substituents.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Substitution | Alkyl halides, acid | Derivatives with altered sulfur substituents |
Biological Reactivity and Mechanisms
The compound’s interactions in biological systems involve enzyme inhibition and apoptosis induction. Key findings include:
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Anticancer Activity : Inhibits enzymes like EGFR and Src tyrosine kinases, with IC₅₀ values as low as 0.24 μM for EGFR .
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Apoptosis Induction : Triggers cell cycle arrest (G₀/G₁ phase) and disrupts mitochondrial membrane potential, leading to programmed cell death .
| Biological Target | Mechanism | Activity Data |
|---|---|---|
| EGFR | Competitive inhibition | IC₅₀ = 0.24 μM |
| Cell Cycle | G₀/G₁ arrest | 45.2–62.7% apoptosis |
Structural Stability and Solubility
The compound’s stability is influenced by its conjugated oxadiazole ring and substituents. Solubility in organic solvents (e.g., ethanol, dichloromethane) allows for efficient reaction conditions in organic synthesis.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines.
Case Studies and Findings
- Thymidine Phosphorylase Inhibition : A study demonstrated that certain oxadiazole derivatives exhibited significant thymidine phosphorylase inhibitory activity against breast cancer cell lines (MCF-7). Compounds derived from oxadiazoles showed higher potency compared to standard treatments like adriamycin .
- Mechanism-Based Approaches : Research indicates that the mechanism of action for these compounds involves targeting specific pathways in cancer cells, leading to apoptosis. For instance, derivatives with a phenyl group at specific positions have shown enhanced activity against leukemia and solid tumors .
Antimicrobial Properties
In addition to anticancer activities, this compound has demonstrated antimicrobial properties. Its derivatives have been tested against various bacterial strains.
Research Insights
- Synthesis and Testing : New substituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial activity. These studies suggest that modifications in the oxadiazole structure can lead to enhanced antimicrobial efficacy .
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, the compound has shown potential in other therapeutic areas:
- Dengue Virus Inhibition : Some derivatives of oxadiazoles have been identified as non-nucleoside inhibitors of dengue viral polymerase. This highlights the versatility of oxadiazoles in antiviral applications .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Thymidine phosphorylase inhibition | Significant activity against MCF-7 cell line |
| Antimicrobial | Bacterial inhibition | Enhanced activity with structural modifications |
| Antiviral | Dengue virus inhibition | Non-nucleoside polymerase inhibitors identified |
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the phenylethenyl group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Antibacterial Activity: Sulfonyl vs. Sulfanyl Derivatives
Key Compound : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Activity : Exhibits superior antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. In vitro and in vivo studies demonstrate EC₅₀ values lower than commercial agents bismerthiazol and thiodiazole copper .
- Mechanism : Enhances plant defense by upregulating SOD (superoxide dismutase) and POD (peroxidase) activities, reducing oxidative stress markers like MDA (malondialdehyde), and inhibiting bacterial EPS (extracellular polysaccharide) biosynthesis via suppression of gum gene expression (e.g., 94.88% inhibition of gumB at 20 μg/mL) .
- Comparison : The sulfonyl group (-SO₂-) in this derivative is critical for its potency, as electron-withdrawing groups enhance charge distribution and target binding. In contrast, the methylsulfanyl (-SMe) group in the target compound is less electronegative, likely reducing antibacterial efficacy against Xoo .
Another Derivative: 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole
- Activity: Shows exceptional bioactivity against Xoo (EC₅₀ = 0.17 μg/mL) and Xanthomonas axonopodis (Xac, EC₅₀ = 1.98 μg/mL), outperforming bismerthiazol in greenhouse trials .
- Structural Insight : The dual sulfonyl groups amplify electron-withdrawing effects and steric bulk, optimizing interactions with bacterial enzymes involved in EPS production .
Fungicidal and Herbicidal Activity: Thioether-Linked Derivatives
Key Compound : 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a)
- Activity : Displays >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Derivatives with halogenated benzylthio groups (e.g., 5e, 5g) exhibit herbicidal effects, including bleaching of weeds .
- Comparison : The target compound’s methylsulfanyl group shares the thioether motif but lacks the trifluoromethyl-pyrazole moiety. This suggests that while the thioether linkage may contribute to fungicidal activity, the absence of a trifluoromethyl group likely limits its spectrum and potency .
CNS Depressant and Anti-Inflammatory Activity
Key Compounds :
- Electron-withdrawing nitro and chloro groups at C2/C5 enhance pharmacological activity .
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
Comparison : The target compound’s styryl group introduces a planar, hydrophobic moiety that may support CNS activity through membrane interactions. However, the lack of strong electron-withdrawing groups (e.g., nitro, chloro) likely reduces its efficacy compared to XIV and XV .
Anticancer Activity: Halogenated Derivatives
Key Compound : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Activity : Shows 98.74% growth inhibition against SF-295 (CNS cancer) and MCF7 (breast cancer) cell lines at 10⁻⁵ M. Molecular docking indicates interactions with cancer-related proteins like tubulin .
- Comparison : The target compound’s styryl group may offer alternative binding modes, but the absence of halogen atoms (e.g., Cl, F) could limit its cytotoxicity relative to halogenated analogs .
Structural and Electronic Considerations
- Methylsulfanyl vs. Sulfonyl : The -SMe group is less electronegative than -SO₂-, reducing dipole moments and hydrogen-bonding capacity. This difference likely explains the superior antibacterial activity of sulfonyl derivatives .
- Styryl vs. However, its bulkiness may reduce solubility compared to smaller substituents (e.g., 4-fluorophenyl) .
Biological Activity
2-(Methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features an oxadiazole ring substituted with a methylsulfanyl group and a phenylethenyl moiety. This unique configuration contributes to its biological activity. The oxadiazole ring is known for its stability and ability to interact with various biological targets.
Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds derived from the oxadiazole scaffold have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . In one study, specific oxadiazoles exhibited notable antifungal activity against Candida species . The presence of the methylsulfanyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored. Studies indicate that certain oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is an area of ongoing research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring and side chains can significantly influence their pharmacological profiles. For example:
| Compound Modification | Biological Activity |
|---|---|
| Methylsulfanyl group | Increased lipophilicity and potential antimicrobial activity |
| Phenylethenyl substitution | Enhanced interaction with biological targets leading to improved antiviral activity |
Case Studies
- Dengue Virus Inhibition : A study demonstrated that certain oxadiazole derivatives exhibited potent inhibition against dengue virus polymerase. The lead compounds showed IC50 values in the submicromolar range when tested against clinical isolates .
- Antimicrobial Efficacy : Research involving various oxadiazole derivatives revealed significant antibacterial and antifungal activities. Compounds were tested against a panel of pathogens, showing promising results that warrant further investigation into their mechanisms of action .
Q & A
Basic Questions
Q. What are efficient synthetic routes for 2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole and its derivatives?
- Methodological Answer : Synthesis typically involves solvent-free reductive amination or multi-step protocols. For example, hydrazine hydrate can react with intermediates like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate under reflux in ethanol, followed by ice-water quenching to isolate the product . Derivatives are synthesized via thioetherification using diverse aldehydes or aryl halides, with yields optimized by adjusting stoichiometry and reaction time (e.g., 78–83% yields for halogenated derivatives) .
Q. How are spectroscopic techniques (NMR, HRMS) employed to confirm the structure of this compound?
- Methodological Answer : H and C NMR provide critical data on substituent environments. For instance, thioether protons resonate at δ 3.5–4.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm depending on substitution . HRMS validates molecular weight (e.g., [M+H] peaks within ±0.001 Da accuracy) . TLC (7:3 Chloroform:Methanol) monitors reaction progress .
Q. What are the thermal stability and melting points of this compound and its analogs?
- Methodological Answer : Melting points range from 77–114°C for oxadiazole derivatives, influenced by substituents (e.g., bromine increases crystallinity to 113–114°C) . Differential scanning calorimetry (DSC) can assess thermal decomposition thresholds, critical for material science applications .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, thioether substituents) influence bioactivity in pesticidal or antifungal studies?
- Methodological Answer : Halogenated derivatives (e.g., 4-bromobenzylthio) exhibit enhanced fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) due to increased electrophilicity and SDH enzyme binding . Molecular docking (e.g., with PDB:2FBW) reveals carbonyl groups and trifluoromethyl moieties as critical for binding affinity .
Q. What experimental strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, incubation time). Standardize protocols using OECD guidelines and validate via dose-response curves. For example, conflicting herbicidal activity in derivatives like 5e (bleaching effect) vs. inactive analogs can be resolved by comparing logP values and membrane permeability .
Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 6.2 eV HOMO for biphenylyl derivatives), correlating with charge-transfer efficiency in electroluminescent devices . Docking studies prioritize substituents that mimic lead compounds (e.g., penthiopyrad’s binding pose in SDH) .
Q. What challenges arise in crystallographic characterization of this compound’s derivatives?
- Methodological Answer : Crystal packing is sensitive to substituent bulkiness. Monoclinic systems (space group P2/c) are common, with Z=4. Challenges include twinning in halogenated analogs; mitigate via slow evaporation in polar aprotic solvents (e.g., DMF/water) .
Q. How can derivatives be designed for optoelectronic applications (e.g., scintillators, OLEDs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
